molecular formula C6H14N2O B098150 2-Azoxypropane CAS No. 17697-53-9

2-Azoxypropane

Cat. No.: B098150
CAS No.: 17697-53-9
M. Wt: 130.19 g/mol
InChI Key: GWSLPKWCBFSXCD-UHFFFAOYSA-N
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Description

2-Azoxypropane (C₃H₈N₂O) is an azoxy compound characterized by the functional group -N(O)=N- bridging two propane-derived alkyl chains. Azoxy compounds differ from azo compounds (-N=N-) by the presence of an oxygen atom in the azoxy group, which significantly influences their electronic properties, stability, and reactivity. While azo compounds are widely utilized in dyes and indicators due to their chromophoric nature, azoxy derivatives like this compound are less common but have niche applications in polymer research, liquid crystals, and specialized organic synthesis . Its synthesis typically involves the oxidation of azo precursors or controlled coupling reactions.

Properties

CAS No.

17697-53-9

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

oxido-propan-2-yl-propan-2-yliminoazanium

InChI

InChI=1S/C6H14N2O/c1-5(2)7-8(9)6(3)4/h5-6H,1-4H3

InChI Key

GWSLPKWCBFSXCD-UHFFFAOYSA-N

SMILES

CC(C)N=[N+](C(C)C)[O-]

Canonical SMILES

CC(C)N=[N+](C(C)C)[O-]

Other CAS No.

35216-94-5
17697-53-9

Synonyms

2-azoxypropane

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Related Azo and Azoxy Compounds

The primary distinction between 2-azoxypropane and analogous azo compounds lies in their functional groups:

  • Azoxy group (-N(O)=N-) : This structure introduces polarity and increased thermal stability compared to azo groups. The oxygen atom stabilizes the molecule through resonance and dipole interactions.
  • Azo group (-N=N-): Found in compounds like 2,3',4-triaminoazobenzene (C₁₂H₁₂N₄), this group is highly conjugated, enabling strong absorption in the visible spectrum (hence its use in dyes).

Key structural analogs :

2,3',4-Triaminoazobenzene: An azo compound with aromatic amines, used in dye synthesis.

3,3'-Azobis(benzeneacetic acid) : A bifunctional azo compound with carboxylic acid groups, employed in pH-sensitive materials.

2',6'-Dimethylazobenzene : A sterically hindered azo derivative used in photoisomerization studies.

This compound lacks aromaticity, making it distinct from these analogs, but its aliphatic structure enhances solubility in nonpolar solvents .

Physicochemical Properties and Stability

Property This compound 2,3',4-Triaminoazobenzene 3,3'-Azobis(benzeneacetic acid)
Functional Group Azoxy (-N(O)=N-) Azo (-N=N-) Azo (-N=N-)
Molecular Weight 88.11 g/mol 236.26 g/mol 326.30 g/mol
Thermal Stability High (decomposes >200°C) Moderate (decomposes ~150°C) Low (decomposes ~100°C)
Polarity Moderately polar Low polarity High polarity (due to -COOH)

The oxygen in this compound reduces its susceptibility to radical cleavage, enhancing thermal stability compared to azo compounds .

Toxicological and Environmental Considerations

Azo compounds are notorious for releasing carcinogenic aromatic amines upon degradation (e.g., benzidine derivatives).

Comparative Data Tables

Table 2: Stability and Hazards
Compound Thermal Stability Known Hazards
This compound High Limited data; handle with caution
2,3',4-Triaminoazobenzene Moderate Suspected carcinogen
3,3'-Azobis(benzeneacetic acid) Low Low toxicity, non-volatile

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